molecular formula C9H10ClNO B079565 N-Benzyl-2-chloroacetamide CAS No. 2564-06-9

N-Benzyl-2-chloroacetamide

Cat. No. B079565
CAS RN: 2564-06-9
M. Wt: 183.63 g/mol
InChI Key: SRAXAXHQMCQHSH-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloroacetamide is a chemical compound of interest in various synthetic and medicinal chemistry applications. It serves as a building block for the synthesis of diverse organic compounds, including pharmaceuticals and materials with specific chemical and physical properties.

Synthesis Analysis

The synthesis of N-Benzyl-2-chloroacetamide and related compounds involves several key methods. For instance, the cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides facilitates the production of 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-one derivatives, highlighting the compound's utility in synthesizing complex molecules under mild conditions (Jin, Zhang, & Zhang, 2019). Additionally, the use of N-aryl-2-chloroacetamides as electrophilic building blocks for ring-annulated products showcases versatile synthetic pathways (Janardhan et al., 2014).

Molecular Structure Analysis

Crystallographic studies provide insight into the molecular structure of N-Benzyl-2-chloroacetamide derivatives. For example, the crystal structure of related compounds reveals the spatial arrangement and intermolecular interactions, such as hydrogen bonding, that influence their stability and reactivity (Marinova et al., 2022).

Scientific Research Applications

  • Medicinal Chemistry and Pharmacology:

    • N-Benzyl-2-chloroacetamide derivatives have been used in the synthesis of various compounds with potential pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. For instance, some N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives prepared by reacting N-Benzyl-2-chloroacetamide showed notable anticancer activity (Tay, Yurttaş, & Demirayak, 2012).
    • The compound has been involved in the synthesis of new benzimidazolyl thioxoacetamide derivatives, which have potential applications in medicinal chemistry (Mobinikhaledi, Kalhor, & Hatami, 2010).
    • N-Benzyl-2-chloroacetamide is also used in the synthesis of N-aryl 2-chloroacetamides, which exhibit various chemical reactivities and potential biological activities (Abdel‐Latif, Fahad, & Ismail, 2020).
  • Organic Synthesis and Chemical Properties:

    • This compound is used in the synthesis of fused thiazolo[3,2-a]pyrimidinones, acting as a doubly electrophilic building block. It is involved in ring annulated product formation, demonstrating its versatility in organic synthesis (Janardhan, Srinivas, Rajitha, & Péter, 2014).
    • Its reactivity has been explored in the context of synthesizing various heterocyclic systems, such as imidazole, pyrrole, thiazolidine-4-one, and thiophene, due to its ability to undergo nucleophilic substitution reactions (Abdel‐Latif et al., 2020).
  • Analytical Studies and Lipophilicity Prediction:

    • The compound has been a subject of analytical studies, particularly in the context of predicting lipophilicity and pharmacokinetics, which are crucial in drug development. Such studies contribute to the understanding of the compound's biological potential and its physicochemical properties (Vastag, Apostolov, & Matijević, 2018).

Safety And Hazards

N-Benzyl-2-chloroacetamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

N-benzyl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAXAXHQMCQHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180325
Record name N-Benzyl-2-chloroacetamide
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Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-chloroacetamide

CAS RN

2564-06-9
Record name N-Benzyl-2-chloroacetamide
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Record name N-Benzyl-2-chloroacetamide
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Record name N-Benzyl-2-chloroacetamide
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Record name N-Benzyl-2-chloroacetamide
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Record name N-Benzyl-2-chloroacetamide
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Synthesis routes and methods I

Procedure details

A solution of chloroacetyl chloride (11.4 mL) was added drop-wise over 1 hour to a stirred solution of benzylamine (15 mL) and TEA (23 mL) in dry TFP (200 mL) previously cooled at 0–3° C. under a Nitrogen atmosphere. The dark suspension was allowed to warm gradually to r.t. and then stirred at r.t. for 3 hours. The inorganic salts were filtered and washed with AcOEt (300 mL). The filtrate was washed with 2N hydrochloric acid solution (2×250 mL), sodium hydrogen carbonate (2×200 mL) and water (200 mL). The organic layer was dried and concentrated in vacuo to give a dark solid, which was crystallized from Et2O/CH (1:1, 700 mL) to give N-benzyl-2-chloroacetamide (17.8 g) as a grey solid (T.l.c.: AcOEt 100%, Rf=0.47).
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
23 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of benzylamine (60.3 mL) and triethylamine (96.3 mL) in THF (800 mL) was added chloroacetyl chloride (45.8 mL) at 0° C. The reaction mixture was allowed to warm to room temperature over night. Additional chloroacetyl chloride (4.6 mL) was added and stirring was continued until no starting material could be detected. The reaction mixture was filtered, washed with ethyl acetate and concentrated. The crude product was crystallized from dichloromethane to yield N-benzyl-2-chloro-acetamide (71.6 g) as off-white solid.
Quantity
60.3 mL
Type
reactant
Reaction Step One
Quantity
96.3 mL
Type
reactant
Reaction Step One
Quantity
45.8 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
ZB Li, YH Luo, WL Dong, J Li, H Zuo - Acta Crystallographica Section …, 2008 - scripts.iucr.org
… A solution of 2,6-dichlorophenol (1.0 mmol), N-benzyl-2-chloroacetamide (1.1 mmol), K 2 CO 3 (1.1 mmol) in CH 3 CN (20 ml) was refluxed for 3 h and afterwards cooled down to room …
Number of citations: 6 scripts.iucr.org
SA Katke, SV Amrutkar, RJ Bhor, MV Khairnar - Int J Pharm Sci Res, 2011 - ijpsr.info
… N-benzyl-2-chloroacetamide (3i) It was obtained from (1) with benzylamine in crystalline form. Yield 40.77%, mp 91-930C, and IR 3275.24cm1(NH-stretch: 2 amide) , 1624.12 (C=O …
Number of citations: 55 www.ijpsr.info
AP Singh, NK Kaushik, AK Verma, R Gupta - 2011 - nopr.niscpr.res.in
… A mixture of N-benzyl-2-chloroacetamide (1 g, 5.44 mmol), diethyl amine (0.70 g, 10.89 mmol) and K2CO3 (22.59 g, 169.48 mmol) were taken in 20 ml CH3CN and refluxed for 12 h. …
Number of citations: 23 nopr.niscpr.res.in
W Wang, Y Huang, N Tang - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
… The title compound, C 34 H 34 N 4 O 6 , has been synthesized by the reaction of N,N′-1,2-ethanediylbis(2-hydroxybenzamide) with N-benzyl-2-chloroacetamide and crystallized from …
Number of citations: 2 scripts.iucr.org
W Wang, Y Huang, N Tang - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
… The compound, C 32 H 28 N 4 O 5 , which was synthesized by the reaction of 2,5-bis(2-hydroxylphenyl)-1,3,4-oxadiazole with N-benzyl-2-chloroacetamide, lies on a twofold rotation …
Number of citations: 1 scripts.iucr.org
EO Hamed, MG Assy, NH Ouf, DA Elsayed… - Heterocyclic …, 2022 - degruyter.com
… In this present research, chloroacetylation of benzylamine at simple conditions, EtONa/EtCOONa produced N-benzyl-2-chloroacetamide 2. Compound 2 was allowed to react with …
Number of citations: 2 www.degruyter.com
ZB Li, H Zuo, WL Dong, XY He… - … Section E: Structure …, 2008 - scripts.iucr.org
… A solution of 2-chloro-4-methylphenol (1.0 mmol), N-benzyl-2-chloroacetamide (1.1 mmol), K 2 CO 3 (1.1 mmol) in CH 3 CN (20 ml) was refluxed for 3 h. Afterwards the mixture has …
Number of citations: 3 scripts.iucr.org
ZB Li, XY He, YS Xie, GC Qin - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
… A solution of 2-chloro-5-methylphenol (1.0 mmol), N-benzyl-2-chloroacetamide (1.1 mmol), K 2 CO 3 (1.1 mmol) and CH 3 CN (20 ml) was refluxed for 3 h. After completion of the …
Number of citations: 10 scripts.iucr.org
KN Sharma, N Satrawala, AK Srivastava… - Organic & …, 2019 - pubs.rsc.org
… The selenoether–NHC precursor (L) was synthesised through the atom economy reaction of A with N-benzyl-2-chloroacetamide in toluene. Finally, direct addition of Pd promoted the …
Number of citations: 44 pubs.rsc.org
G Verniest, F Colpaert, E Van Hende… - The Journal of Organic …, 2007 - ACS Publications
… After ring opening, the intermediate α,α-difluoroamine 11 gives rise to N-benzyl-2-chloroacetamide 12 26 via an intermediate α-chloroimidoyl fluoride and hydrolysis. The same reaction …
Number of citations: 33 pubs.acs.org

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